1-Chloro-3-(trifluoromethyl)cyclobutane
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Overview
Description
Scientific Research Applications
Conformational Behavior Studies
Research on the conformational behavior of various cyclobutane derivatives, including 1-chloro-1,2,2-trifluorocyclobutane (CTFCB), reveals insights into the existence of conformers and barriers between them. These studies, conducted through techniques like Raman spectroscopy and infrared analysis, enhance understanding of molecular structures and behaviors (Powell et al., 1988).
Vibrational Spectra Analysis
The vibrational spectra of polyhalogenated cyclobutanes, including derivatives similar to 1-chloro-3-(trifluoromethyl)cyclobutane, have been studied to understand their conformational equilibria. These analyses provide valuable information on molecular dynamics and intermolecular interactions (Braude et al., 1990).
Application in Tumor Delineation
Fluorine-18 labeled derivatives of 1-chloro-3-fluorocyclobutane, such as FACBC, have been synthesized for use in positron emission tomography (PET), a technique crucial for tumor delineation. This illustrates the compound's role in enhancing cancer diagnostic methods (Shoup & Goodman, 1999).
Chemical Synthesis and Structural Analysis
Research has been conducted on the synthesis of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, highlighting the challenges and techniques in synthesizing cyclobutane rings. Such studies are vital for understanding the synthesis of complex molecules with potential biological activities (2022).
Electrochemical Behavior
Studies on the electrochemical reduction of compounds like 1-chloro-4-iodobutane reveal a myriad of products, including cyclobutane derivatives. This research contributes to understanding the electrochemical properties and potential applications of these compounds (Pritts & Peters, 1995).
Optimization of Molecular Structures
Optimization of the structures of related compounds like 1-chloro-1,2,2-trifluorocyclobutane (F3) has been conducted using ab initio calculations and molecular dynamics simulations. Such research assists in the accurate prediction and modeling of molecular properties (Saladino & Tang, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
This compound might interact with various biological targets depending on its chemical structure and properties .
Mode of Action
Based on its chemical structure, it might undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Its bioavailability might be influenced by factors such as its molecular weight (158.55) , and its predicted boiling point (104.6±35.0 °C) and density (1.30±0.1 g/cm3) .
Properties
IUPAC Name |
1-chloro-3-(trifluoromethyl)cyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKYWVOSPNRELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123812-81-7 |
Source
|
Record name | 1-chloro-3-(trifluoromethyl)cyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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